3-Chloro-4-[(trifluoromethyl)sulfanyl]benzoic acid
Description
Properties
Molecular Formula |
C8H4ClF3O2S |
|---|---|
Molecular Weight |
256.63 g/mol |
IUPAC Name |
3-chloro-4-(trifluoromethylsulfanyl)benzoic acid |
InChI |
InChI=1S/C8H4ClF3O2S/c9-5-3-4(7(13)14)1-2-6(5)15-8(10,11)12/h1-3H,(H,13,14) |
InChI Key |
SIDQTYOFAMPHIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Cl)SC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Bromination and Subsequent Functional Group Transformations
While direct procedures for 3-chloro-4-[(trifluoromethyl)sulfanyl]benzoic acid are scarce, related compounds such as 4-methyl-3-(trifluoromethyl)benzoic acid have been used as precursors in bromination reactions to introduce reactive handles for further functionalization.
Example: Synthesis of 4-(bromomethyl)-3-(trifluoromethyl)benzoic acid
- Reagents: Sodium bromate and sodium bisulfite in aqueous-organic biphasic systems (isopropyl acetate/water or ethyl acetate/water).
- Conditions: Reflux or heating to 50 °C with sequential addition of reagents until the solution becomes colorless.
- Yield: Approximately 81% crude product, purified by washing and filtration.
- Alternative bromination: Using N-bromosuccinimide and 2,2'-azobis(isobutyronitrile) in carbon tetrachloride at 100 °C for extended periods (19 h), yielding 84% product.
This brominated intermediate can be further transformed to introduce the trifluoromethylsulfanyl group via nucleophilic substitution or coupling reactions, followed by chlorination to obtain the target compound.
Esterification and Hydrolysis Steps
Esterification of carboxylic acid precursors to ethyl esters under reflux with concentrated sulfuric acid in ethanol has been demonstrated, facilitating purification and subsequent transformations.
- Example: Ethyl 4-methyl-3-(trifluoromethyl)benzoate synthesis via refluxing the acid in ethanol with sulfuric acid under nitrogen atmosphere.
- Yield: High purity (>96%) with retention of trifluoromethyl substituent.
- This ester can be hydrolyzed back to the acid or used as an intermediate for further functional group manipulations.
Data Tables Summarizing Key Reaction Parameters
Research Outcomes and Analysis
- The use of strong bases and phase-transfer catalysts is critical for efficient substitution reactions on aromatic rings bearing electron-withdrawing groups such as trifluoromethyl.
- Bromination strategies allow for selective functionalization at methyl positions adjacent to trifluoromethyl groups, enabling subsequent introduction of sulfur-containing substituents.
- Esterification under acidic reflux conditions provides stable intermediates for further synthetic elaboration.
- The yields reported in related syntheses are generally high (above 80%), indicating robust and reproducible methodologies.
- The presence of trifluoromethyl and chloro substituents requires careful control of reaction conditions to avoid side reactions or decomposition.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-[(trifluoromethyl)sulfanyl]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The trifluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
Substitution: Derivatives with various functional groups replacing the chlorine atom.
Oxidation: Sulfoxides and sulfones.
Scientific Research Applications
3-Chloro-4-[(trifluoromethyl)sulfanyl]benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound’s unique properties make it useful in the development of advanced materials, such as polymers and coatings.
Agricultural Chemistry: It can be used in the synthesis of agrochemicals, including herbicides and fungicides.
Analytical Chemistry: The compound serves as a standard or reagent in various analytical techniques.
Mechanism of Action
The mechanism of action of 3-Chloro-4-[(trifluoromethyl)sulfanyl]benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties . In material science, the compound’s unique electronic properties contribute to the performance of the materials in which it is incorporated .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Functional Group Effects
The compound’s activity and properties are heavily influenced by substituent type and position. Below is a comparison with key analogs:
Table 1: Structural Comparison of Selected Benzoic Acid Derivatives
Key Observations:
- Trifluoromethylsulfanyl (-SCF₃) vs. Sulfanyl (-SH): The -SCF₃ group in the target compound enhances oxidative stability compared to -SH in 3-Chloro-4-sulfanylbenzoic acid .
- Sulfamoyl Group: The sulfamoyl (-SO₂NH₂) group in ’s compound introduces hydrogen-bonding capacity, favoring interactions in drug-receptor systems .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
- pKa Trends: Electron-withdrawing groups (e.g., -CF₃, -SCF₃) lower the pKa of the carboxylic acid, increasing acidity. The biphenyl derivative in likely has a higher pKa due to reduced electron withdrawal .
- Thermal Stability: The biphenyl compound’s high predicted boiling point (618°C) suggests greater thermal stability, attributed to extended conjugation .
Biological Activity
3-Chloro-4-[(trifluoromethyl)sulfanyl]benzoic acid (CAS Number: 2166641-08-1) is a compound characterized by a chloro group and a trifluoromethylthio group attached to a benzoic acid structure. This compound is notable for its unique trifluoromethylsulfanyl functional group, which can significantly influence its chemical properties and biological activity. The molecular formula of this compound is , and it typically appears as a white crystalline powder with a melting point ranging from 155.0 to 164.0 degrees Celsius .
Biological Activity Overview
The biological activity of 3-chloro-4-[(trifluoromethyl)sulfanyl]benzoic acid is primarily investigated through interaction studies that assess its behavior in various biological systems. Such studies are crucial for evaluating the compound's potential therapeutic applications, particularly in pharmaceuticals and agriculture.
The trifluoromethylsulfanyl group enhances the compound's lipophilicity and electron-withdrawing properties, which can improve its interaction with biological targets. This modification can lead to increased potency in inhibiting specific enzymes or receptors, similar to other trifluoromethyl-containing compounds that have shown enhanced biological activity .
Structure-Activity Relationship (SAR)
Research indicates that the incorporation of trifluoromethyl groups in aromatic compounds often leads to improved biological activities. For instance, in studies focusing on DPP-4 inhibitors for type 2 diabetes treatment, the presence of such groups has been linked to enhanced enzyme inhibition . The structural modifications involving halogens like chlorine and fluorine can significantly affect the pharmacokinetics and pharmacodynamics of compounds.
Toxicity Assessment
Toxicological evaluations are essential for determining the safety profile of new compounds. Preliminary assessments indicate that compounds with similar structures may cause skin irritation and eye damage . Therefore, understanding the toxicity of 3-chloro-4-[(trifluoromethyl)sulfanyl]benzoic acid is critical for its development as a therapeutic agent.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 3-chloro-4-[(trifluoromethyl)sulfanyl]benzoic acid, a comparison with structurally similar compounds is useful:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| 3-Chloro-4-(trifluoromethyl)benzoic acid | 115754-20-6 | Lacks sulfanyl group; used as an intermediate |
| 4-Chloro-3-(trifluoromethyl)benzoic acid | 1737-36-6 | Different position of chloro and trifluoromethyl groups |
| 3-Chloro-4-(trifluoromethoxy)benzoic acid | 158580-93-9 | Contains methoxy instead of sulfanyl group |
The unique trifluoromethylsulfanyl group in our compound may impart distinct chemical reactivity and biological activity compared to these analogs, potentially leading to novel applications in various fields .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Chloro-4-[(trifluoromethyl)sulfanyl]benzoic acid?
- Methodology : The compound can be synthesized via chlorination of a precursor benzoic acid derivative. For example, chlorination of 4-[(trifluoromethyl)sulfanyl]benzoic acid using chlorine gas (Cl₂) in the presence of a Lewis acid catalyst like FeCl₃ under controlled temperature (40–60°C) and inert atmosphere . Alternatively, coupling reactions involving N,N’-dicyclohexylcarbodiimide (DCC) in dry dimethylformamide (DMF) can esterify intermediates for subsequent functionalization .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for high-resolution structure determination, particularly for resolving electron density maps of the trifluoromethyl and sulfanyl groups .
- GC/MS : Employ gas chromatography-mass spectrometry with derivatization (e.g., methyl ester formation) to confirm molecular weight and fragmentation patterns .
- NMR : ¹⁹F NMR is critical for characterizing the trifluoromethyl group’s electronic environment, while ¹H/¹³C NMR resolves aromatic proton coupling and substituent effects .
Advanced Research Questions
Q. How can researchers address contradictions in biological activity data across studies?
- Troubleshooting Framework :
Assess compound purity : Trace impurities (e.g., unreacted chlorinated intermediates) may skew bioassay results. Use HPLC with UV/Vis detection (λ = 254 nm) to quantify purity .
Control reaction conditions : Variability in sulfanyl group reactivity (e.g., oxidation to sulfonyl derivatives) can alter bioactivity. Standardize synthetic protocols and storage conditions (e.g., inert atmosphere, −20°C storage) .
Validate assay reproducibility : Replicate enzyme inhibition assays (e.g., COX-2 or kinase assays) with positive controls and IC₅₀ comparisons to isolate compound-specific effects .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?
- SAR Workflow :
Derivatization : Synthesize analogs by substituting the chloro group with other halogens (e.g., F, Br) or modifying the sulfanyl moiety to sulfonyl/sulfonamide groups. Use nucleophilic aromatic substitution (NaH/DMF, 80°C) for halogen exchange .
Biological screening : Test analogs in dose-response assays (e.g., cell viability or enzyme inhibition) to correlate substituent electronegativity/logP with activity. For example, trifluoromethyl groups enhance metabolic stability but may reduce solubility .
Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potentials and predict binding affinities to target proteins .
Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?
- Crystallographic Considerations :
- Disorder in trifluoromethyl groups : The CF₃ group’s rotational freedom can cause split electron density. Use SHELXL’s PART instruction to model disorder and refine occupancy ratios .
- Weak diffraction at high angles : Optimize crystal growth via slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures) to improve crystal quality .
- Twinned data : For twinned crystals, apply SHELXD for structure solution and refine using HKLF5 format in SHELXL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
